N-Palmitoyl-DL-dihydrogalactocerebroside
CAS No.: 108392-00-3
Cat. No.: VC20783444
Molecular Formula: C40H79NO8
Molecular Weight: 702.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108392-00-3 |
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Molecular Formula | C40H79NO8 |
Molecular Weight | 702.1 g/mol |
IUPAC Name | N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexadecanamide |
Standard InChI | InChI=1S/C40H79NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,37-40,42-43,45-47H,3-32H2,1-2H3,(H,41,44) |
Standard InChI Key | BLGKYYVFGMKTEZ-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O |
Canonical SMILES | CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Formula
N-Palmitoyl-DL-dihydrogalactocerebroside is characterized by the molecular formula C40H79NO8, representing its complex structure comprising carbon, hydrogen, nitrogen, and oxygen atoms . The compound has a calculated molecular weight of 702.1 g/mol, reflecting its substantial size typical of membrane lipids . This relatively large molecular structure contributes to its amphipathic nature, a critical characteristic for its potential membrane-associated functions.
The structural composition can be broken down into three primary components:
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A palmitoyl fatty acid chain (C16H31O), providing a hydrophobic segment
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A dihydrosphingosine base, forming the structural backbone
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A galactose sugar moiety, contributing hydrophilic properties
Structural Features and Nomenclature
The compound is known by several systematic names that reflect its chemical structure. These include:
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N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexadecanamide
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1-O-[BETA-D-GALACTOPYRANOSYL]-N-HEXADECANOYL-DL-DIHYDRO-SPHINGOSINE
The InChI (International Chemical Identifier) representation of the compound is:
InChI=1S/C40H79NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,37-40,42-43,45-47H,3-32H2,1-2H3,(H,41,44)
Its corresponding InChIKey, which serves as a condensed digital representation of the molecule, is BLGKYYVFGMKTEZ-UHFFFAOYSA-N .
Biological Significance
Membrane Structure and Function
As a galactocerebroside, N-Palmitoyl-DL-dihydrogalactocerebroside likely contributes to membrane structure and organization, particularly in specialized tissues. Galactocerebrosides are known to be abundant in myelin, the insulating sheath surrounding nerve cells, where they contribute to the electrical insulation properties essential for proper neural transmission.
The structural features of N-Palmitoyl-DL-dihydrogalactocerebroside, with its hydrophobic fatty acid chain and hydrophilic galactose head group, make it well-suited for integration into lipid bilayers. This amphipathic nature allows it to contribute to membrane fluidity, permeability, and the formation of specialized membrane domains, such as lipid rafts, which serve as platforms for cellular signaling.
Relationship to Other Sphingolipids
N-Palmitoyl-DL-dihydrogalactocerebroside represents one member of the diverse sphingolipid family. Its dihydro form distinguishes it from ceramides containing sphingosine, which features a trans-double bond between C4 and C5 of the sphingoid base. This structural difference may influence its physical properties and biological functions.
Research on related sphingolipids provides context for understanding the potential roles of N-Palmitoyl-DL-dihydrogalactocerebroside. For instance, studies have shown that dihydroceramides, which are precursors to dihydrocerebrosides, have distinct biological activities compared to their unsaturated counterparts . Similarly, galactocerebrosides have been implicated in various processes, including cell recognition, adhesion, and signal transduction.
Analytical Methods and Characterization
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS) represents a powerful approach for analyzing sphingolipids, including galactocerebrosides. This technique has been employed to measure levels of various sphingolipid species, including dihydrosphingosine, dihydroceramides, and hexosylceramides (which include galactocerebrosides) .
The analysis of N-Palmitoyl-DL-dihydrogalactocerebroside would likely involve lipid extraction followed by chromatographic separation and detection by mass spectrometry. The distinct molecular weight and fragmentation pattern of the compound would enable its identification and quantification in complex biological samples.
Structural Confirmation
The three-dimensional structure of N-Palmitoyl-DL-dihydrogalactocerebroside presents challenges for analysis due to its flexibility and numerous undefined stereochemical centers. As noted in the PubChem entry, "Conformer generation is disallowed since too flexible, too many undefined stereo centers" . This structural complexity necessitates a combination of analytical approaches to fully characterize the compound.
X-ray crystallography, while powerful for determining molecular structures, might be challenging for N-Palmitoyl-DL-dihydrogalactocerebroside due to difficulties in obtaining suitable crystals of amphipathic lipids. Computational modeling approaches could provide insights into its potential conformations and interactions with other molecules.
Research Applications and Future Directions
Use in Biochemical Studies
N-Palmitoyl-DL-dihydrogalactocerebroside serves as a valuable tool for investigating sphingolipid metabolism and function. As a defined chemical entity, it can be used in experiments examining the processing of galactocerebrosides by various enzymes, such as galactosidases involved in their degradation.
The compound might also serve as a reference standard for analytical studies quantifying sphingolipids in biological samples. Such applications would contribute to our understanding of how sphingolipid levels change in various physiological and pathological conditions.
Areas for Future Research
Several promising avenues for future research on N-Palmitoyl-DL-dihydrogalactocerebroside include:
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Detailed characterization of its biophysical properties and interactions with membrane components
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Investigation of potential immunomodulatory effects, given the known activities of related glycosphingolipids
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Exploration of its potential role in neurological processes, considering the importance of galactocerebrosides in myelin
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Development of improved synthetic or isolation methods to facilitate more extensive research on this compound
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Examination of its levels in various tissues and potential alterations in disease states
Table 2: Potential Research Applications of N-Palmitoyl-DL-dihydrogalactocerebroside
Research Area | Potential Applications | Relevance |
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Membrane Biology | Studying lipid-lipid and lipid-protein interactions | Understanding membrane organization and dynamics |
Neuroscience | Investigating roles in myelin formation and maintenance | Implications for demyelinating disorders |
Immunology | Examining interactions with immune receptors | Potential immunomodulatory applications |
Analytical Chemistry | Reference standard for sphingolipid quantification | Improved methods for lipid analysis |
Drug Delivery | Development of specialized delivery systems | Utilization of amphipathic properties |
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